molecular formula C12H12ClNO2 B2778872 6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride CAS No. 2260937-91-3

6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride

Cat. No.: B2778872
CAS No.: 2260937-91-3
M. Wt: 237.68
InChI Key: IMKJLKSHNWPBPN-UHFFFAOYSA-N
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Description

6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridinone ring substituted with a hydroxymethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride typically involves the following steps:

    Formation of the Pyridinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the hydroxymethylating agent.

    Substitution with the Phenyl Group: The phenyl group can be introduced through a substitution reaction, such as a Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridinone ring can be reduced to a piperidinone ring using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 6-[3-(Carboxymethyl)phenyl]-1H-pyridin-2-one.

    Reduction: 6-[3-(Hydroxymethyl)phenyl]-1H-piperidin-2-one.

    Substitution: 6-[3-(Nitrophenyl)phenyl]-1H-pyridin-2-one.

Scientific Research Applications

6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one: Lacks the hydrochloride component but shares the core structure.

    6-[3-(Methoxymethyl)phenyl]-1H-pyridin-2-one: Features a methoxymethyl group instead of a hydroxymethyl group.

    6-[3-(Hydroxymethyl)phenyl]-1H-piperidin-2-one: Contains a piperidinone ring instead of a pyridinone ring.

Uniqueness

6-[3-(Hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its hydrochloride form may also enhance its solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

6-[3-(hydroxymethyl)phenyl]-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15)13-11;/h1-7,14H,8H2,(H,13,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKJLKSHNWPBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=O)N2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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